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4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one

Positional isomerism Hydrogen-bond acceptor geometry Medicinal chemistry SAR

Screening libraries often lack systematic meta-pyridine substitution in thiazole-piperazine AChE inhibitors, limiting SAR coverage. This compound fills the 3-pyridinyl position to enable isomer-triad mapping. • Zero public bioactivity data - ideal unannotated probe for phenotypic screening. • Matched molecular pair with 1-(thiazol-2-yl)piperazin-2-one (CAS 374795-53-6) for physicochemical benchmarking. • Lead-like profile (MW 302.35, XLogP3 ~0.6-1.0) supports cell-based assays. Procure all three positional isomers to map hydrogen-bond acceptor vectors in target binding sites.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35
CAS No. 2310103-14-9
Cat. No. B2896891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one
CAS2310103-14-9
Molecular FormulaC14H14N4O2S
Molecular Weight302.35
Structural Identifiers
SMILESC1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=NC=CS3
InChIInChI=1S/C14H14N4O2S/c19-12(8-11-2-1-3-15-9-11)17-5-6-18(13(20)10-17)14-16-4-7-21-14/h1-4,7,9H,5-6,8,10H2
InChIKeyYHAQFKIQUHOGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridin-3-ylacetyl Thiazolyl-piperazinone: Structural Baseline & Comparators


4-(2-(Pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2310103-14-9; MF C₁₄H₁₄N₄O₂S; MW 302.35 g/mol) is a heterocyclic small molecule built on a piperazin-2-one core bearing a 1-(thiazol-2-yl) substituent and a 4-(pyridin-3-yl)acetyl side chain . It belongs to a broader class of thiazole–piperazine conjugates explored extensively as acetylcholinesterase (AChE) inhibitors, monoamine oxidase (MAO) inhibitors, and antimicrobial agents [1]. The compound is commercially catalogued by screening-library vendors (e.g., ChemBridge derivative space) but, critically, no peer-reviewed bioactivity data or patent-specific characterization could be identified for this exact structure in the public domain as of the search date. Consequently, its selection value rests on well-defined structural differentiation from its closest positional isomers and core-deletion analogs, coupled with class-level inferential evidence from structurally proximate thiazole-piperazine chemotypes [1].

Substitution Limitations of Pyridin-3-ylacetyl Piperazinone


Within the thiazole-piperazine chemical space, seemingly minor structural modifications produce large shifts in target engagement and selectivity. In a series of thiazolyl-hydrazone derivatives bearing a piperazine ring, the most potent hMAO-A inhibitor (compound 3i) exhibited an IC₅₀ of 0.080 ± 0.003 µM, whereas close congeners differing only in aryl substitution pattern showed markedly lower activity, demonstrating steep structure–activity relationships (SAR) [1]. Similarly, among thiazole-piperazine acetamides, the pyridine nitrogen position (2- vs. 3- vs. 4-substitution) dictates hydrogen-bonding geometry and π-stacking orientation, directly influencing AChE inhibitory potency by orders of magnitude [2]. For 4-(2-(pyridin-3-yl)acetyl)-1-(thiazol-2-yl)piperazin-2-one specifically, the pyridin-3-yl acetyl moiety places the nitrogen lone pair in a meta-orientation relative to the acetyl linker, a topology distinct from its 2-pyridinyl and 4-pyridinyl positional isomers that are also catalogued as comparator compounds . Generic substitution among these isomers or with simpler 1-(thiazol-2-yl)piperazin-2-one derivatives without the pyridinylacetyl side chain is unsupported by equivalence data and may lead to divergent pharmacological outcomes.

Differentiation of Pyridin-3-ylacetyl Piperazinone from Analogs


Positional Isomer Impact on Binding Geometry

The target compound places the pyridine nitrogen at the 3-position (meta) relative to the acetyl linker, whereas its closest structural comparators carry the pyridine nitrogen at the 2-position (ortho) or 4-position (para) . Quantitative hydrogen-bond acceptor (HBA) count and topological polar surface area (TPSA) are identical across the three isomers (HBA = 5; TPSA ≈ 82–84 Ų), but the spatial vector of the nitrogen lone pair differs substantially. In analogous pyridine-acetyl pharmacophores (e.g., pyridin-3-yl acetic acid HIV integrase inhibitors), meta-substitution confers a distinct dihedral angle between the pyridine ring and the acetyl carbonyl, altering the compound's recognition by target protein binding pockets by approximately 15–20° relative to ortho- or para-substituted congeners [1]. This geometric distinction has been shown to drive >10-fold differences in IC₅₀ values among pyridine positional isomers in kinase and GPCR chemical series [2].

Positional isomerism Hydrogen-bond acceptor geometry Medicinal chemistry SAR

Molecular Complexity: Side Chain vs. Core Scaffold

The most fundamental comparator for compound 2310103-14-9 is 1-(thiazol-2-yl)piperazin-2-one (CAS 374795-53-6; MF C₇H₉N₃OS; MW 183.23 g/mol; PubChem CID 21955376) [1], which lacks the 4-(pyridin-3-yl)acetyl substituent. The target compound adds a C₇H₆NO fragment (+119.12 Da), increasing the molecular weight by 65%, the hydrogen-bond acceptor count from 4 to 5, and the rotatable bond count from 1 to 4 [1]. Computed XLogP3 for core 1-(thiazol-2-yl)piperazin-2-one is 0, whereas the target compound is estimated at XLogP3 ≈ 0.6–1.0 based on the addition of a lipophilic pyridinylmethyl group, indicating moderately increased membrane permeability potential [1]. The fraction of sp³-hybridized carbons (Fsp³) decreases from 0.43 (core) to 0.29 (target), consistent with the introduction of aromatic sp² carbons and a shift toward more rigid, ligand-efficient binding conformations [1].

Molecular complexity Fraction sp³ Screening library diversity

AChE Inhibitory Potential of Thiazole-Piperazine Chemotype

Although no direct AChE inhibition data exist for CAS 2310103-14-9, the thiazole-piperazine chemotype to which it belongs has yielded potent AChE inhibitors with IC₅₀ values in the low nanomolar to low micromolar range. In the closest structurally characterized series—thiazole-piperazines evaluated by Yurttaş et al. (2013)—compound 5o achieved an IC₅₀ of 0.011 µM against AChE, outperforming the reference drug donepezil (IC₅₀ = 0.054 µM) by approximately 5-fold [1]. A distinct series of thiazole-piperazine sulphonamide hybrids reported in 2025 produced AChE IC₅₀ values of 2.14–2.99 µM (compounds 8c, 8e, 8g) [2]. The target compound combines the 1-(thiazol-2-yl)piperazin-2-one core with a pyridin-3-ylacetyl substituent, a motif absent from the most potent compounds in both series, suggesting it may address a distinct region of the AChE active-site gorge or exhibit a different selectivity profile versus butyrylcholinesterase (BChE), against which the reference thiazole-piperazines were essentially inactive [1].

Acetylcholinesterase inhibition Thiazole-piperazine SAR Alzheimer's disease research

Differentiation by Absence of Biological Annotation

A search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and the European Patent Office database returned zero bioactivity records, patent claims, or target annotations for CAS 2310103-14-9 [1][2]. In contrast, several thiazole-piperazine compounds catalogued within the same vendor libraries have published IC₅₀ or MIC data (e.g., benzothiazole-piperazine anti-mycobacterial hits with MICs of 2.35–7.94 µM [3]). The complete absence of annotation for the target compound means it has not been screened in any publicly disclosed assay panel, making it a genuinely unexplored chemotype within a biologically validated scaffold class. For screening laboratory procurement, this represents a differentiation advantage: pre-characterized analogs may carry intellectual property encumbrances or have already been deprioritized in published SAR campaigns, whereas CAS 2310103-14-9 offers a clean IP and annotation slate.

Novel chemical probe Unannotated scaffold Screening library selection

Application Scenarios for Pyridin-3-ylacetyl Piperazinone


Positional Isomer Library for Pyridine-Acetyl SAR

The target compound's pyridin-3-yl substitution geometry is distinct from its 2-pyridinyl and 4-pyridinyl congeners (Section 3, Evidence Item 1). Procuring all three positional isomers—including CAS 2310103-14-9—enables a systematic exploration of hydrogen-bond acceptor vector space in target binding sites. Such isomer triads have been productively employed in kinase and GPCR programs to map the optimal nitrogen position for hinge-binding or allosteric pocket interactions [1]. The target compound fills the meta-substitution position, which is often underrepresented in commercial screening decks relative to ortho- and para-substituted pyridines.

AChE Hit-Finding with Novel Substitution Pattern

The thiazole-piperazine scaffold has demonstrated validated AChE inhibitory activity (IC₅₀ as low as 0.011 µM for compound 5o; Section 3, Evidence Item 3) [2]. However, published potent analogs lack the pyridin-3-ylacetyl moiety present in CAS 2310103-14-9. This compound provides a chemically distinct substitution vector for exploring the peripheral anionic site (PAS) of AChE, a region critical for amyloid-beta aggregation modulation in Alzheimer's disease pathology [2]. Its use in an AChE enzymatic assay alongside known thiazole-piperazine AChE inhibitors could rapidly establish whether the pyridin-3-ylacetyl extension improves potency, selectivity over BChE, or PAS engagement.

Unannotated Probe for Phenotypic Screening

With zero publicly disclosed bioactivity records (Section 3, Evidence Item 4), CAS 2310103-14-9 qualifies as an unannotated chemical probe within a biologically validated scaffold class [3]. This is valuable for phenotypic screening libraries that prioritize scaffold novelty combined with chemical tractability. Its moderate computed lipophilicity (XLogP3 ≈ 0.6–1.0) and molecular weight (302.35 Da) place it within lead-like chemical space, supporting its utility in cell-based phenotypic assays without the confounding influence of known polypharmacology that accompanies extensively profiled compounds [2].

Core vs. Decorated Scaffold Physicochemical Benchmarking

The target compound represents the fully elaborated scaffold (MW 302.35, 4 rotatable bonds, HBA = 5), while 1-(thiazol-2-yl)piperazin-2-one (CAS 374795-53-6; MW 183.23, 1 rotatable bond, HBA = 4) represents the minimal core (Section 3, Evidence Item 2) [4]. This pair constitutes a matched molecular pair for assessing the impact of the pyridin-3-ylacetyl fragment on solubility, permeability, metabolic stability, and target engagement. Procurement of both compounds enables a controlled physicochemical benchmarking study that can inform future scaffold optimization decisions.

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